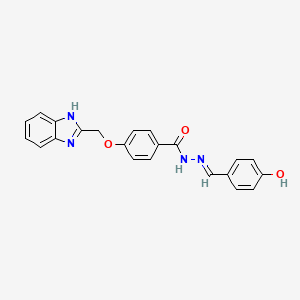
4-(1H-Benzimidazol-2-ylmethoxy)-N'-(4-hydroxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide is a complex organic compound that features a benzimidazole core linked to a benzohydrazide moiety through a methoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Methoxylation: The benzimidazole is then reacted with methoxy-containing reagents to introduce the methoxy group.
Hydrazide Formation: The intermediate product is further reacted with hydrazine to form the benzohydrazide moiety.
Condensation with 4-Hydroxybenzaldehyde: Finally, the benzohydrazide is condensed with 4-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
科学的研究の応用
4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the benzohydrazide moiety may interact with other regions of the target molecule, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)-N’-(4-hydroxybenzylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
73418-58-3 |
|---|---|
分子式 |
C22H18N4O3 |
分子量 |
386.4 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18N4O3/c27-17-9-5-15(6-10-17)13-23-26-22(28)16-7-11-18(12-8-16)29-14-21-24-19-3-1-2-4-20(19)25-21/h1-13,27H,14H2,(H,24,25)(H,26,28)/b23-13+ |
InChIキー |
YIEYSKUKGANANG-YDZHTSKRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


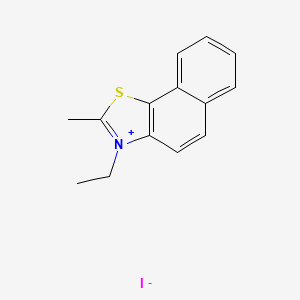
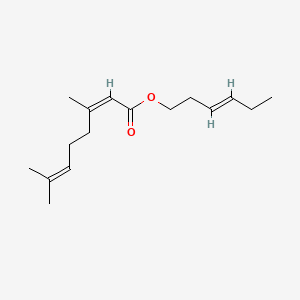

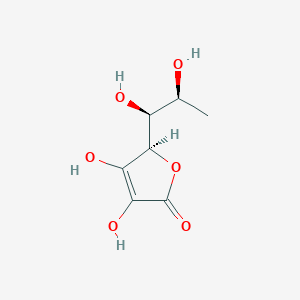
![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
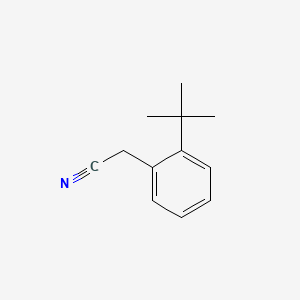
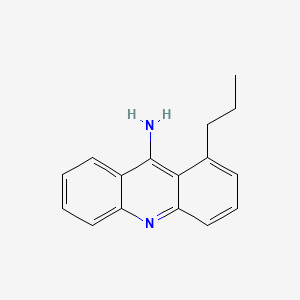
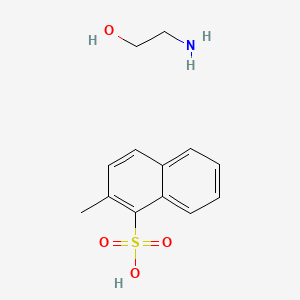
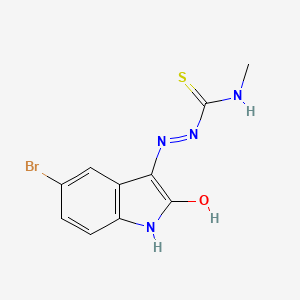
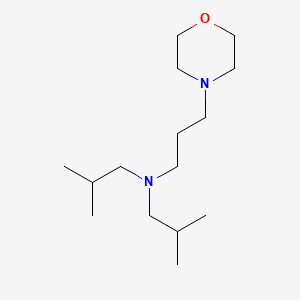
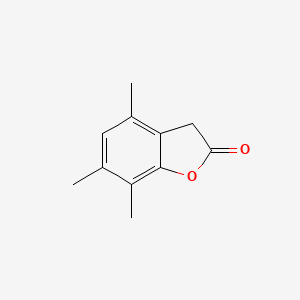
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
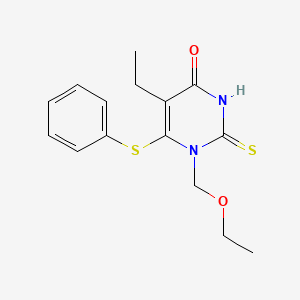
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
